molecular formula C19H21N3O4 B6429310 methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate CAS No. 2549023-44-9

methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate

Cat. No. B6429310
CAS RN: 2549023-44-9
M. Wt: 355.4 g/mol
InChI Key: KTPDNSXPLRVNTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate, also known as MPCB, is a synthetic compound that has been used in a variety of scientific research applications. MPCB has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of cancer. This compound has also been studied for its potential use in the treatment of diabetes and obesity. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

Methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate has been studied for its potential mechanism of action. Studies have shown that this compound has anti-inflammatory properties due to its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, studies have shown that this compound has the ability to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound has the ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, studies have shown that this compound has the ability to reduce oxidative stress and lipid peroxidation in cells. Additionally, studies have shown that this compound has the ability to reduce the levels of cholesterol and triglycerides in the blood, as well as reduce the levels of glucose in the blood.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its low cost and easy availability. Additionally, this compound is a water-soluble compound, which makes it easier to work with in laboratory experiments. However, this compound has several limitations, such as its low solubility in organic solvents and its instability in acidic conditions. Additionally, this compound has a low bioavailability, which can make it difficult to observe its effects in laboratory experiments.

Future Directions

Methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate has potential future directions for further research. One potential future direction is to further study its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Additionally, further research could be conducted on the mechanism of action of this compound and its potential use in the treatment of cancer. Additionally, further research could be conducted on the potential use of this compound in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted on the potential use of this compound in the treatment of diabetes and obesity.

Synthesis Methods

Methyl 2-{[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]carbamoyl}benzoate can be synthesized by a two-step process. The first step involves the reaction of 4-pyrimidin-2-yloxycyclohexanone with a benzyl carbamate in the presence of a base. This reaction results in the formation of a pyrimidin-2-yloxycyclohexylcarbamate. The second step involves the reaction of the pyrimidin-2-yloxycyclohexylcarbamate with methyl benzoate in the presence of a base. This reaction results in the formation of the desired product, this compound.

properties

IUPAC Name

methyl 2-[(4-pyrimidin-2-yloxycyclohexyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-18(24)16-6-3-2-5-15(16)17(23)22-13-7-9-14(10-8-13)26-19-20-11-4-12-21-19/h2-6,11-14H,7-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPDNSXPLRVNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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